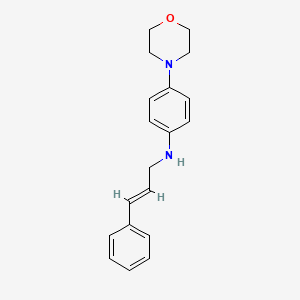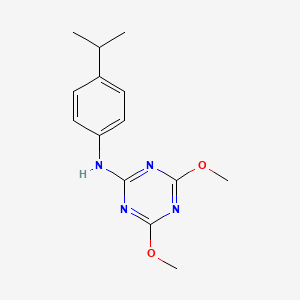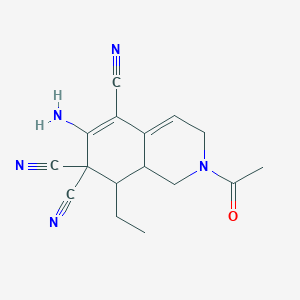
4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, also known as LY294002, is a synthetic chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways that regulate various cellular processes such as cell growth, proliferation, and survival.
Applications De Recherche Scientifique
Corrosion Inhibition :A study by Daoud et al. (2014) in "Corrosion Science" investigated a compound similar to 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, demonstrating its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The study highlighted the compound's adsorption on steel surfaces and its correlation with quantum chemical calculations (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Chemical Synthesis and Reactions :Nomura et al. (1982) in the "Bulletin of the Chemical Society of Japan" described a reaction involving a compound structurally related to 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline. This study provided insights into the [2+2] cycloaddition reaction between enamines and Schiff bases (Nomura, Kimura, Shibata, Takeuchi, & Tomoda, 1982).
Antimicrobial Applications :Başoğlu et al. (2012) in the "Turkish Journal of Chemistry" synthesized and evaluated the antimicrobial activities of compounds, including 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, showing potential as antitubercular agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Electroluminescent Materials :Doi et al. (2003) in "Chemistry of Materials" discussed the synthesis and application of a novel class of amorphous molecular materials, including derivatives of 4-(4-morpholinyl)-N-(3-phenyl-2-propen-1-yl)aniline, for use in organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Propriétés
IUPAC Name |
4-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-5-17(6-3-1)7-4-12-20-18-8-10-19(11-9-18)21-13-15-22-16-14-21/h1-11,20H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJQUZWRLMUGC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)
![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)